

# Furilazole: A Comprehensive Spectroscopic and Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Furilazole** is a herbicide safener, a compound used in agriculture to protect crops from herbicide injury. Its chemical name is 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone. Understanding the precise molecular structure and spectroscopic properties of **Furilazole** is crucial for its effective and safe use, as well as for the development of new, improved safeners. This technical guide provides an in-depth analysis of the spectroscopic and crystallographic characteristics of **Furilazole**, offering valuable data and experimental methodologies for researchers in the field.

While comprehensive, publicly available spectroscopic and crystallographic datasets for **Furilazole** are limited, this guide synthesizes the available information and presents illustrative experimental protocols and data from closely related compounds to provide a thorough understanding of the analytical techniques involved.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Furilazole** is presented below.



Property	Value	Source
Molecular Formula	C11H13Cl2NO3	PubChem, AERU[1]
Molecular Weight	278.13 g/mol	PubChem
IUPAC Name	2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone	PubChem
CAS Number	121776-33-8	Sigma-Aldrich
Appearance	Crystalline powder	Analytical Standard Provider
Melting Point	97.0 °C	Analytical Standard Provider
Purity	99%	Analytical Standard Provider

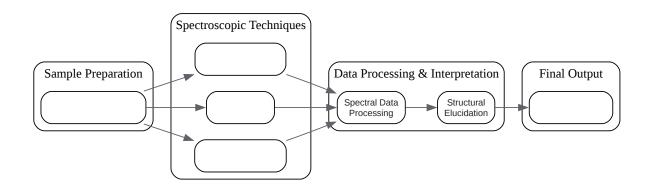
## **Spectroscopic Analysis**

Spectroscopic analysis is fundamental to elucidating the molecular structure of a compound. The primary techniques used for the characterization of organic molecules like **Furilazole** include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### **Workflow for Spectroscopic Analysis**

The general workflow for the spectroscopic analysis of a small molecule like **Furilazole** is depicted in the following diagram.





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A typical workflow for the spectroscopic analysis of **Furilazole**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for **Furilazole** is not readily available in the public domain, a reputable supplier of analytical standards offers a digital NMR reference for this compound, which can be used for identity confirmation and quantification.

Illustrative Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the pure compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.



- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
  - Employ proton decoupling to simplify the spectrum.
  - Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Illustrative Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid crystalline powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.



- Record the sample spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

#### Expected IR Absorptions for Furilazole:

Based on its functional groups (amide, furan, C-Cl), the following characteristic IR absorption bands would be expected:

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
C=O (Amide)	1680 - 1630
C-O-C (Furan & Oxazolidine)	1250 - 1050
C-CI	800 - 600
C-H (Aromatic/Aliphatic)	3100 - 2850

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1743 for **Furilazole**, which is a gas chromatographic parameter.

Illustrative Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.
- Gas Chromatography:
  - Inject a small volume (e.g., 1 μL) of the sample solution into the GC injection port.



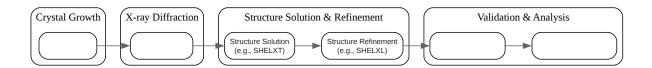
- Separate the components of the sample on a capillary column (e.g., a non-polar column like DB-5ms).
- Use a temperature program to elute the compounds based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry:
  - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., electron ionization - EI).
  - The molecules are ionized and fragmented.
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  - A detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable) and a series of fragment ion peaks that are characteristic of the molecule's structure.

#### **Crystal Structure Analysis**

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of **Furilazole** has not been publicly reported, the analysis of a structurally related compound, 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine, provides insight into the experimental methodology and the expected structural features of the 2,2-dimethyloxazolidine ring.

#### **Workflow for Crystal Structure Determination**

The process of determining a crystal structure via X-ray diffraction is outlined below.





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A generalized workflow for single-crystal X-ray diffraction analysis.

Illustrative Experimental Protocol for Single-Crystal X-ray Diffraction:

This protocol is based on the methodology used for the analysis of 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine.

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is
  often achieved by slow evaporation of a saturated solution in an appropriate solvent or by
  vapor diffusion.
- Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
- Data Collection:
  - Perform the data collection on a single-crystal X-ray diffractometer, often at a low temperature (e.g., 113 K) to minimize thermal vibrations.
  - Use a monochromatic X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda$  = 0.71073 Å).
  - Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Data Reduction: Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. An absorption correction may also be applied.
- Structure Solution and Refinement:
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  - Refine the structural model against the experimental diffraction data using full-matrix leastsquares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.



 Validation: Validate the final crystal structure using software tools to check for geometric consistency and to ensure that the model is chemically reasonable.

Crystallographic Data for a Related Compound: 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine

Parameter	Value
Chemical Formula	C8H10Cl2N4O
Molecular Weight	249.10
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	8.1943 (10)
b (Å)	11.0948 (17)
c (Å)	11.8333 (18)
β (°)	94.383 (14)
Volume (ų)	1072.7 (3)
Z	4
Calculated Density (Mg m <sup>-3</sup> )	1.542
Temperature (K)	113
Radiation	Mo Kα (λ = 0.71073 Å)

In this related structure, the five-membered dimethyl-substituted oxazolidine ring was found to be in a quasi-planar conformation. This provides a likely conformational model for the corresponding ring in **Furilazole**.

#### Conclusion

This technical guide has provided a detailed overview of the spectroscopic and crystallographic analysis of **Furilazole**. While a complete experimental dataset for **Furilazole** itself is not



publicly accessible, the compilation of its known properties, coupled with detailed, illustrative experimental protocols and data from structurally related compounds, offers a robust framework for researchers. The provided workflows and data tables serve as a valuable resource for those involved in the analysis, characterization, and development of herbicide safeners and other agrochemicals. Further research to obtain and publish the complete spectroscopic and crystallographic data for **Furilazole** would be a valuable contribution to the scientific community.

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#### References

- 1. Furilazole (Ref: MON 13900) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [Furilazole: A Comprehensive Spectroscopic and Crystallographic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662145#spectroscopic-analysis-and-crystal-structure-of-furilazole]

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